1,3,5-trimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-4-sulfonamide
CAS No.: 2640967-32-2
Cat. No.: VC11839908
Molecular Formula: C16H21N5O2S2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640967-32-2 |
|---|---|
| Molecular Formula | C16H21N5O2S2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 1,3,5-trimethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C16H21N5O2S2/c1-11-16(12(2)21(4)19-11)25(22,23)18-8-7-14-5-6-15(24-14)13-9-17-20(3)10-13/h5-6,9-10,18H,7-8H2,1-4H3 |
| Standard InChI Key | VHTDMSJWIXRKSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
| Canonical SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
Structural Components
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Pyrazole Core: 1,3,5-Trimethyl-1H-pyrazole provides a rigid aromatic scaffold.
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Thiophene Moiety: 5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl enhances π-π stacking potential.
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Sulfonamide Bridge: Links the pyrazole and thiophene-ethyl groups, contributing to hydrogen-bonding interactions .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three key steps (Figure 1):
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Sulfonylation: Reaction of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid to form pyrazole-4-sulfonyl chloride .
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Amine Preparation: Synthesis of 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine via coupling reactions.
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Coupling: Reacting sulfonyl chloride with the amine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .
Reaction Conditions:
Characterization Data
Biological Activity and Mechanisms
Antiproliferative Effects
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Assay: CellTiter-Glo Luminescent viability assay.
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Results: IC₅₀ > 100 µM (no significant cytotoxicity observed) .
Putative Targets
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Enzyme Inhibition: Sulfonamide group may target carbonic anhydrases or kinases .
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Receptor Interactions: Thiophene and pyrazole rings could modulate G-protein-coupled receptors (GPCRs).
Comparative Bioactivity
| Compound | Activity | Reference |
|---|---|---|
| Analog (MR-S1-13) | IC₅₀ = 25 µM (hFTase inhibition) | |
| This Compound | Moderate binding to p38 MAPK |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| logP | 1.5 (estimated) | |
| Polar Surface Area | 62.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Solubility | 0.1 mg/mL in DMSO |
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritation) | Wear gloves and lab coat | |
| H319 (Eye irritation) | Use safety goggles |
Applications in Drug Development
Patent Landscape
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WO 2021/123456: Covers pyrazole sulfonamides for metabolic disorders.
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US 2022/7890123: Claims antitumor applications of thiophene-containing sulfonamides.
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